molecular formula C17H19FN2O B12083460 3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline

3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline

Cat. No.: B12083460
M. Wt: 286.34 g/mol
InChI Key: GRCKKHAPVBMKTQ-UHFFFAOYSA-N
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Description

3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline is an organic compound that features a fluorobenzyl group, a pyrrolidine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a hydroxylated aniline derivative under basic conditions to form the desired ether linkage . The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and safety. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer reagents and solvents, along with efficient purification techniques, ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline is unique due to the presence of both a pyrrolidine ring and an aniline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications .

Biological Activity

3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H15FN2O\text{C}_{13}\text{H}_{15}\text{F}\text{N}_2\text{O}

This structure includes a pyrrolidine ring, which is known to enhance the lipophilicity and biological activity of compounds.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrimidine derivatives which have shown COX-1 and COX-2 inhibition. For example, compounds similar in structure have demonstrated IC50 values against COX enzymes ranging from 19.45 μM to 42.1 μM .
  • Modulation of Ion Channels : The compound may also affect ion channels or transporters, potentially influencing calcium homeostasis in cardiac tissues, as seen with related benzyloxyphenyl derivatives that target sodium-calcium exchangers (NCX) .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of compounds with similar structural motifs. The inhibition of cyclooxygenase (COX) enzymes is a significant pathway through which these compounds exert their effects. In vitro studies have demonstrated that certain derivatives can significantly reduce the production of pro-inflammatory mediators .

Case Study 1: Anti-inflammatory Activity

A study conducted on pyrimidine derivatives showed that several compounds exhibited significant inhibitory effects on COX-1 and COX-2 enzymes, suggesting potential therapeutic applications in treating inflammatory conditions. The most potent derivatives had IC50 values lower than those of established drugs like diclofenac .

Case Study 2: Cardiac Applications

Another research initiative focused on the development of NCX inhibitors for heart failure treatment. Compounds structurally related to this compound were synthesized and tested for their ability to prevent calcium overload in cardiac cells, demonstrating promising results in preclinical models .

Research Findings

Study Activity IC50 Value Reference
Pyrimidine DerivativesCOX-1 Inhibition19.45 μM
Pyrimidine DerivativesCOX-2 Inhibition31.4 μM
NCX InhibitorsReverse NCX Activity0.085 μM

Properties

Molecular Formula

C17H19FN2O

Molecular Weight

286.34 g/mol

IUPAC Name

3-[(3-fluorophenyl)methoxy]-4-pyrrolidin-1-ylaniline

InChI

InChI=1S/C17H19FN2O/c18-14-5-3-4-13(10-14)12-21-17-11-15(19)6-7-16(17)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9,12,19H2

InChI Key

GRCKKHAPVBMKTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)OCC3=CC(=CC=C3)F

Origin of Product

United States

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